molecular formula C24H18N4O7S3 B2983444 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 361170-67-4

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2983444
CAS RN: 361170-67-4
M. Wt: 570.61
InChI Key: OEHTVWWQGIDRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, also known as CFI-400945, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Synthesis and Derivatives

The compound 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, due to its complex structure, finds application in the synthesis of various derivatives with potential biological activities. For instance, derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, which could be structurally related, have been synthesized for potential use in medicinal chemistry. These derivatives have been prepared through cyclocondensation reactions involving compounds with sulfonamide and nitro groups, showcasing the versatility of such structures in synthetic organic chemistry (R. Shlenev et al., 2017).

Anticancer Potential

Compounds structurally similar to 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been explored for their anticancer properties. For example, indapamide derivatives, including sulfonamide motifs, have demonstrated proapoptotic activity against melanoma cell lines, suggesting their potential as anticancer agents. The synthesis of these derivatives from indapamide and their evaluation against cancer cell lines underline the importance of such chemical structures in the development of new therapeutic agents (Ö. Yılmaz et al., 2015).

Antimicrobial and Antiproliferative Activities

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which share structural features with the compound , have been synthesized and tested for antimicrobial and antiproliferative activities. These compounds exhibited potent antimicrobial properties against various bacterial and fungal strains, in addition to displaying significant antiproliferative effects against different cancer cell lines. Such studies highlight the potential of sulfonamide-containing compounds in the development of new antimicrobial and anticancer drugs (H. Kumar et al., 2012).

Anti-inflammatory and Analgesic Activities

The synthesis of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, which could be structurally related to the compound of interest, has demonstrated significant anti-inflammatory and analgesic activities. These compounds, evaluated in various assays, have shown potential that surpasses traditional drugs like phenylbutazone and indomethacin, indicating the promising nature of such structures in the development of new therapeutic agents for inflammatory and pain conditions (T. Sharpe et al., 1985).

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O7S3/c29-23(26-24-25-15-22(36-24)37(32,33)19-11-7-18(8-12-19)28(30)31)17-5-9-20(10-6-17)38(34,35)27-14-13-16-3-1-2-4-21(16)27/h1-12,15H,13-14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHTVWWQGIDRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.